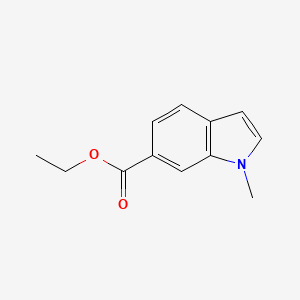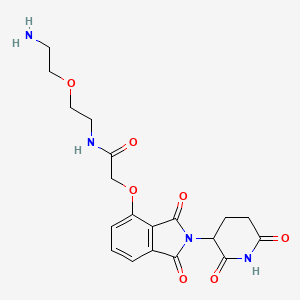
E3 Ligand-Linker Conjugate 7
描述
E3 Ligand-Linker Conjugate 7 is a compound that plays a crucial role in the development of proteolysis-targeting chimeras (PROTACs). These chimeras are bifunctional molecules designed to target and degrade specific proteins within cells. This compound is composed of a ligand that binds to an E3 ubiquitin ligase and a linker that connects this ligand to another molecule, typically a protein of interest. This conjugate is essential for recruiting the E3 ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome .
作用机制
Target of Action
The primary target of E3 Ligand-Linker Conjugate 7, also known as Thalidomide-O-amido-PEG-C2-NH2, is the E3 ubiquitin ligase . This enzyme plays a crucial role in the ubiquitination process, which is a post-translational modification of proteins that regulates many biological processes .
Mode of Action
This compound is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide-based cereblon ligand and a linker used in PROTAC (Proteolysis-Targeting Chimeras) technology . PROTACs are heterobifunctional compounds that contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
The this compound operates within the ubiquitin-proteasome system (UPS), a major pathway for protein degradation . The UPS regulates the degradation of over 80% of proteins in cells and its dysregulation has been revealed in most hallmarks of cancer . The E3 ligase ligand-linker conjugate induces the formation of a ternary complex, leading to the E3 ligase-mediated ubiquitination of the targeted protein and its proteasomal degradation .
Pharmacokinetics
It’s worth noting that the compound’s salt form, thalidomide-o-amido-peg-c2-nh2 hydrochloride, is reported to have better water solubility and stability compared to its free form . These properties could potentially impact the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The result of the action of this compound is the degradation of the target protein via the ubiquitin-proteasome system . This can lead to various molecular and cellular effects, depending on the specific function of the degraded protein.
生化分析
Biochemical Properties
E3 Ligand-Linker Conjugate 7 plays a crucial role in biochemical reactions by interacting with the E3 ubiquitin ligase cereblon. This interaction facilitates the recruitment of target proteins to the ubiquitin-proteasome system for degradation . The compound binds to cereblon, forming a ternary complex with the target protein and the E3 ligase, leading to ubiquitination and subsequent proteasomal degradation of the target protein . This process is highly specific and allows for the selective degradation of proteins involved in various cellular processes.
Cellular Effects
This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. By promoting the degradation of specific target proteins, this compound can alter signaling pathways that are critical for cell proliferation, differentiation, and survival . For example, the degradation of oncogenic proteins can inhibit cancer cell growth and induce apoptosis. Additionally, this compound can affect gene expression by degrading transcription factors or other regulatory proteins, thereby influencing the transcriptional landscape of the cell .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of a ternary complex with the E3 ubiquitin ligase cereblon and the target protein. This complex facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome . The binding interactions between this compound, cereblon, and the target protein are highly specific and are mediated by the structural features of the compound and the binding sites on cereblon . This specificity ensures that only the intended target proteins are degraded, minimizing off-target effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under standard laboratory conditions, but its activity may decrease over time due to hydrolysis or other degradation processes . Long-term studies have shown that this compound can have sustained effects on cellular function, with prolonged degradation of target proteins leading to lasting changes in cell behavior . The stability and activity of the compound can be influenced by factors such as temperature, pH, and the presence of other biomolecules.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can selectively degrade target proteins without causing significant toxicity . At higher doses, there may be threshold effects where the degradation of off-target proteins or the accumulation of degradation products can lead to adverse effects . Toxicity studies in animal models have shown that high doses of this compound can cause liver and kidney damage, highlighting the importance of careful dose optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to protein degradation. The compound interacts with enzymes such as the E2 ubiquitin-conjugating enzyme and the 26S proteasome, facilitating the ubiquitination and degradation of target proteins . This process can affect metabolic flux by altering the levels of key regulatory proteins and metabolites. For example, the degradation of metabolic enzymes can influence the rates of metabolic reactions and the concentrations of metabolic intermediates .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed by binding to transporters and binding proteins. The compound can diffuse across cell membranes and accumulate in specific cellular compartments where it interacts with cereblon and other biomolecules . The distribution of this compound can be influenced by factors such as its molecular size, charge, and hydrophobicity, as well as the presence of transporters that facilitate its uptake and localization .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cereblon and the ubiquitin-proteasome system . It can also be transported to other cellular compartments, such as the nucleus, where it can degrade nuclear proteins involved in gene regulation . The localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific organelles and compartments.
准备方法
The synthesis of E3 Ligand-Linker Conjugate 7 involves several steps, starting with the preparation of the E3 ligase ligand. This ligand is often derived from thalidomide or its analogs, such as lenalidomide or pomalidomide . The synthetic route typically includes the following steps:
Preparation of the E3 Ligase Ligand: The ligand is synthesized through a series of chemical reactions, including alkylation, acylation, and cyclization.
Linker Attachment: The linker is attached to the E3 ligase ligand using various coupling reactions, such as amide bond formation or click chemistry.
Final Conjugation: The final step involves conjugating the E3 ligase ligand-linker complex to the target protein ligand, forming the complete PROTAC molecule.
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of automated synthesis equipment and high-throughput screening techniques to ensure the purity and yield of the final product .
化学反应分析
E3 Ligand-Linker Conjugate 7 undergoes various chemical reactions during its synthesis and application. Some of the key reactions include:
Oxidation and Reduction: These reactions are used to modify the functional groups on the E3 ligase ligand and linker.
Substitution Reactions: Commonly used to introduce different functional groups onto the ligand or linker.
Coupling Reactions: Essential for attaching the linker to the E3 ligase ligand and the target protein ligand.
Common reagents and conditions used in these reactions include organic solvents (e.g., dimethylformamide, dichloromethane), catalysts (e.g., palladium, copper), and various protecting groups to ensure the selectivity of the reactions . The major products formed from these reactions are the intermediate compounds that eventually lead to the formation of the complete this compound .
科学研究应用
E3 Ligand-Linker Conjugate 7 has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:
Drug Discovery: This compound is used in the development of PROTACs, which are promising therapeutic agents for targeting and degrading disease-related proteins.
Biological Research: The compound is used to study protein-protein interactions and the ubiquitin-proteasome system, providing insights into cellular processes and disease mechanisms.
Medical Applications: PROTACs containing this compound are being investigated for their potential to treat various diseases, including cancer, neurodegenerative disorders, and viral infections.
Industrial Applications: The compound is used in the production of high-value chemicals and materials through targeted protein degradation.
相似化合物的比较
E3 Ligand-Linker Conjugate 7 can be compared with other similar compounds used in PROTAC technology, such as:
Lenalidomide Derivatives: These compounds are also used as E3 ligase ligands and have similar mechanisms of action.
Pomalidomide Derivatives: Another class of E3 ligase ligands with comparable properties and applications.
Von Hippel-Lindau (VHL) Ligands: These ligands target a different E3 ligase but are used in similar PROTAC applications.
This compound is unique due to its specific structure and ability to recruit the cereblon E3 ligase, making it a valuable tool in targeted protein degradation .
属性
IUPAC Name |
N-[2-(2-aminoethoxy)ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O7/c20-6-8-29-9-7-21-15(25)10-30-13-3-1-2-11-16(13)19(28)23(18(11)27)12-4-5-14(24)22-17(12)26/h1-3,12H,4-10,20H2,(H,21,25)(H,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOTCFDNGMVCDIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![{3-[4-(2,6-Dimethylphenyl)piperazin-1-yl]propyl}amine](/img/structure/B3114501.png)
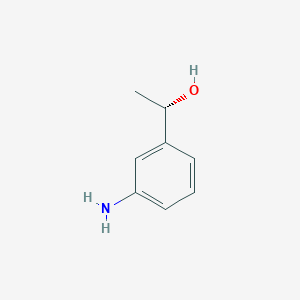
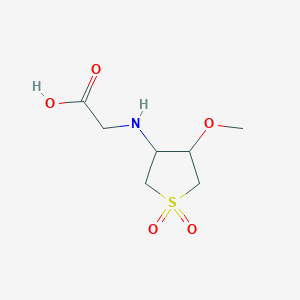
![2-{4-[2-Hydroxy-3-(piperidin-1-yl)propoxy]phenyl}acetamide](/img/structure/B3114533.png)
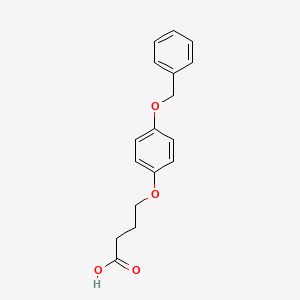
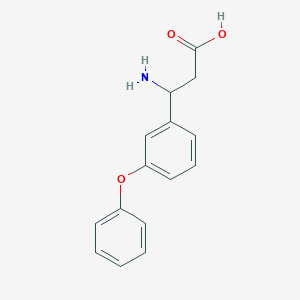
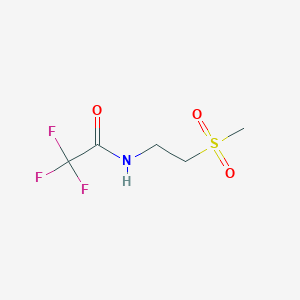
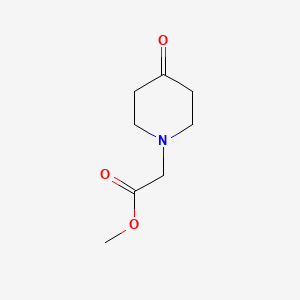
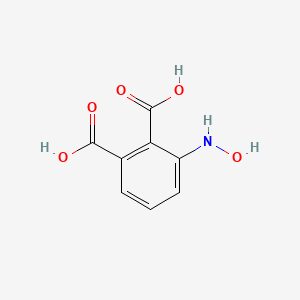
![tert-butyl (3S)-3-[(trifluoroacetyl)amino]pyrrolidine-1-carboxylate](/img/structure/B3114581.png)
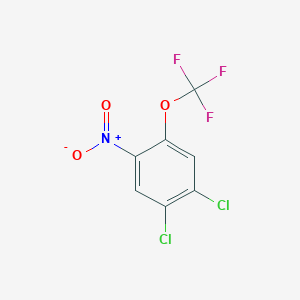
![3-[(4-Methoxyphenyl)sulfonyl]-2,2-dimethylpropan-1-ol](/img/structure/B3114586.png)
